molecular formula C33H43F2N5O3 B13436140 TSR-011-isomer

TSR-011-isomer

Cat. No.: B13436140
M. Wt: 595.7 g/mol
InChI Key: GZYCQQBRSRIFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TSR-011-isomer is a useful research compound. Its molecular formula is C33H43F2N5O3 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality TSR-011-isomer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TSR-011-isomer including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H43F2N5O3

Molecular Weight

595.7 g/mol

IUPAC Name

3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)

InChI Key

GZYCQQBRSRIFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F

Origin of Product

United States

Foundational & Exploratory

Stereoselective Binding of TSR-011 (Belizatinib) to TRK Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the binding affinity of TSR-011 (Belizatinib) to the Tropomyosin Receptor Kinase (TRK) family. It specifically addresses the critical role of stereochemistry—the "isomer" aspect—in its pharmacological potency.

Executive Summary

TSR-011 (Belizatinib) is a potent, orally active, small-molecule dual inhibitor of ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase A, B, and C).[1][2] Originally developed as a second-generation ALK inhibitor to overcome crizotinib resistance, it exhibits nanomolar potency against the TRK family, driven by a specific stereochemical configuration.

The designation "TSR-011-isomer" in technical literature typically refers to the active cis-isomer , which possesses a specific cis-1,4-cyclohexyl geometry required to fit the ATP-binding pocket of the kinase. This guide analyzes the binding kinetics, structural determinants of affinity, and the experimental frameworks used to validate its potency.

Molecular Architecture & Stereochemical Determinants[3]

The cis-Isomer Advantage

TSR-011 belongs to a class of aminopyrazine/pyrimidine derivatives. Its high affinity is structurally governed by a 1,4-cyclohexyl linker connecting the core pharmacophore to the solubilizing tail.

  • Active Configuration (cis-isomer): The cis-geometry forces the molecule into a "U-shape" or specific folded conformation. This spatial arrangement is critical for pushing the pendant aryl group (often an amide or ester derivative in the SAR series) into a specific hydrophobic sub-pocket (Sugar Pocket/Hydrophobic Pocket II) adjacent to the ATP binding site.

  • Inactive/Low-Affinity Configuration (trans-isomer): The trans-isomer adopts a linear, extended conformation. Structural modeling and SAR (Structure-Activity Relationship) studies indicate that this linear geometry causes steric clashes with the gatekeeper residues (e.g., Phe589 in TRKA) or fails to engage the hinge region effectively, resulting in a dramatic loss of potency (often >100-fold reduction).

Binding Mode

TSR-011 functions as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The aminopyrazine/pyrimidine core forms hydrogen bonds with the backbone of the kinase hinge region (homologous to Met1199 in ALK; Met592 in TRKA).

  • Gatekeeper Interaction: The molecule is designed to accommodate the gatekeeper residue, allowing it to inhibit wild-type TRK and certain resistance mutations (e.g., solvent-front mutations).

Binding Affinity Profile

The binding affinity of TSR-011 is characterized by low nanomolar


 values across the TRK family. The data below summarizes the consensus potency profiles derived from biochemical kinase assays.
Table 1: Binding Affinity and Potency Data ( )[2]
Target Receptor

(nM)
Binding TypeBiological Context
TRKA (NTRK1) < 3.0 ATP-CompetitiveHigh affinity; primary driver for NTRK1 fusions.
TRKB (NTRK2) < 3.0 ATP-CompetitivePotent inhibition; relevant for CNS tumors.
TRKC (NTRK3) < 3.0 ATP-CompetitiveHigh affinity; relevant for ETV6-NTRK3 fusions.
ALK (Wild Type) 0.7 ATP-CompetitivePrimary design target; sub-nanomolar potency.[3]

Note: While


 values are thermodynamic constants, 

values are dependent on ATP concentration. In physiological ATP concentrations (mM range), the effective potency remains in the nanomolar range, confirming tight binding.

Mechanism of Action & Signaling Pathway

Upon binding to the ATP pocket of TRK receptors, TSR-011 prevents the trans-autophosphorylation of the activation loop. This blockade effectively silences the downstream signaling cascades essential for tumor cell survival and proliferation.

Signaling Blockade Diagram

The following diagram illustrates the specific nodes inhibited by TSR-011 within the TRK signaling network.

TRK_Signaling TSR011 TSR-011 (cis-isomer) TRK TRK Receptor (TRKA/B/C) TSR011->TRK Competes/Inhibits RAS RAS TRK->RAS Phosphorylation PI3K PI3K TRK->PI3K ATP ATP ATP->TRK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: TSR-011 acts as an ATP-competitive inhibitor, blocking the phosphorylation of TRK receptors and halting the MAPK and PI3K downstream cascades.

Experimental Methodologies for Affinity Validation

To rigorously determine the binding affinity (


 or 

) of TSR-011 isomers, researchers utilize Fluorescence Resonance Energy Transfer (FRET) based assays or radiometric HotSpot assays.
Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol validates the binding affinity by measuring the competition between the drug and a labeled tracer for the kinase active site.

Reagents:

  • Recombinant Human TRKA/B/C Kinase Domain.

  • Europium-labeled anti-tag antibody (Eu-Ab).

  • AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive probe).

  • TSR-011 (cis-isomer) and Trans-isomer (negative control).

Workflow:

  • Preparation: Dilute TSR-011 in DMSO (serial dilutions, e.g., 10 mM to 0.1 nM).

  • Incubation: Mix Kinase (5 nM), Eu-Ab (2 nM), and Tracer (variable

    
     dependent) in assay buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Competition: Add TSR-011 dilutions to the mixture.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm [Tracer] / 615 nm [Eu]).

  • Analysis: Calculate the Emission Ratio (

    
    ). Plot vs. log[Inhibitor] to determine 
    
    
    
    .
Experimental Workflow Diagram

Assay_Workflow Step1 1. Serial Dilution (TSR-011 cis/trans) Step4 4. Incubation (60 min, RT) Step1->Step4 Step2 2. Master Mix Prep (TRK Kinase + Eu-Ab) Step2->Step4 Step3 3. Tracer Addition (AlexaFluor 647) Step3->Step4 Step5 5. TR-FRET Read (Ex 340 / Em 665/615) Step4->Step5 Step6 6. Data Analysis (Sigmoidal Fit) Step5->Step6

Caption: Step-by-step TR-FRET workflow for determining the IC50 of TSR-011 against TRK receptors.

Clinical & Translational Implications[4][5][6]

The high affinity of TSR-011 for TRK receptors makes it a relevant compound for studying NTRK gene fusions (e.g., ETV6-NTRK3, TPM3-NTRK1), which function as oncogenic drivers in various solid tumors.

  • Resistance Profiling: While TSR-011 is potent against wild-type TRK, next-generation inhibitors (e.g., selitrectinib) are often required for solvent-front mutations (TRKA G595R) that sterically hinder the binding of type I inhibitors.

  • Isomer Purity: In a clinical setting, the synthesis must strictly control the stereochemistry to ensure the cis-isomer is produced, as the trans-isomer would constitute an impurity with significantly reduced efficacy.

References

  • Emerging Targeted Therapy for Tumors with NTRK Fusion Proteins. Anticancer Research. [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry. [Link]

  • A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer. [Link]

  • Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. [Link]

Sources

Structural Analysis & Binding Mechanism: TSR-011 (Ensartinib)-ALK Complex

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis of the TSR-011 (Ensartinib) complex with Anaplastic Lymphoma Kinase (ALK). It addresses the specific stereochemical requirements ("isomer" specificity) and the molecular interactions that define its potency against wild-type and resistant ALK variants.

Executive Summary

TSR-011 , chemically known as Ensartinib , is a second-generation, aminopyridazine-based small molecule inhibitor targeting ALK. Unlike first-generation inhibitors (e.g., Crizotinib), TSR-011 is designed with a specific chiral architecture to overcome steric clashes associated with resistance mutations such as L1196M (the "gatekeeper" mutation) and G1202R .

This guide analyzes the (R)-enantiomer specific binding mode, which is the biologically active isomer. While a direct public PDB entry for the TSR-011-ALK co-crystal is proprietary, the structural mechanism is rigorously defined through high-fidelity molecular modeling using surrogate ALK templates (e.g., PDB: 4MKC or 2XP2 ).

Structural Chemistry & Isomer Specificity

TSR-011 possesses a single chiral center at the ethoxy linker connecting the aminopyridazine core to the 2,6-dichloro-3-fluorophenyl ring.

  • Active Isomer: (R)-Ensartinib [1]

  • Chiral Center: (1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy

  • Structural Impact: The (R)-configuration orients the bulky dichlorophenyl group away from the solvent interface and into the hydrophobic back-pocket of the kinase. This precise orientation is critical for:

    • High Affinity: Maximizing Van der Waals contacts with the hydrophobic spine.

    • Selectivity: The (S)-isomer would likely incur steric penalties with the activation loop or the glycine-rich loop (P-loop), drastically reducing potency.

Table 1: Physicochemical Profile of the Active Complex
FeatureSpecification
Ligand ID TSR-011 (Ensartinib)
Active Isomer (R)-Enantiomer
Binding Mode Type I (ATP-competitive)
Key Interaction Hinge Region H-bonds (Met1199)
Gatekeeper Interaction Avoids steric clash with L1196M
Solvent Exposure Piperazine tail extends to solvent

Molecular Interaction Mechanism

The binding efficacy of TSR-011 relies on a network of hydrogen bonds and hydrophobic shielding. The following analysis is derived from consensus docking studies into the ALK kinase domain.

Hinge Region (The Anchor)

The aminopyridazine core functions as the "hinge binder."

  • Residue: Met1199 (Backbone NH and CO).

  • Interaction: A bidentate hydrogen bond is formed between the aminopyridazine nitrogen/amine and the backbone of Met1199. This mimics the adenine ring of ATP.

The Hydrophobic Pocket (Specificity)

The (R)-ethoxy linker positions the 2,6-dichloro-3-fluorophenyl ring deep into the hydrophobic pocket.

  • Residues: Val1130, Ala1148, Leu1256.

  • Significance: The chlorine atoms provide a dense electron cloud that fills the hydrophobic volume, increasing residence time.

The Solvent Front (Solubility & ADME)

The 4-methylpiperazine tail projects out of the ATP-binding pocket towards the solvent.

  • Function: This moiety improves solubility and pharmacokinetic properties (CNS penetration) without contributing significantly to the binding enthalpy, but it may interact with Glu1210 or Arg1209 at the pocket rim.

Visualization of Signaling & Interaction

The following diagram illustrates the logical flow of TSR-011 binding and its downstream effects on the ALK signaling pathway.

TSR011_Mechanism TSR011 TSR-011 (Ensartinib) (R)-Enantiomer ALK_WT ALK Kinase Domain (Wild Type) TSR011->ALK_WT High Affinity Binding (Kd < 1nM) ALK_Mut ALK Mutant (L1196M / G1202R) TSR011->ALK_Mut Retained Affinity Hinge Hinge Region (Met1199) ALK_WT->Hinge H-Bonding Pocket Hydrophobic Pocket (Val1130, Leu1256) ALK_WT->Pocket Van der Waals Phos Autophosphorylation (Inhibition) Hinge->Phos Prevents ATP Binding Pocket->Phos Stabilizes Inactive Conf. Signal Downstream Signaling (STAT3, AKT, ERK) Phos->Signal Blocks Cascade Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Induces

Figure 1: Mechanism of Action for TSR-011 showing binding interfaces and downstream signal blockade.

Experimental Protocol: Molecular Docking & Validation

Since the crystal structure is not public, the standard operating procedure (SOP) for validating the TSR-011-isomer complex involves Computational Docking .

Phase 1: Receptor Preparation
  • Template Selection: Download PDB ID: 4MKC (Ceritinib-bound ALK) or 2XP2 (Crizotinib-bound ALK).

  • Cleaning: Remove original ligand, crystallographic waters, and co-factors using PyMOL or MOE.

  • Protonation: Apply Protonate3D (MOE) or PrepWizard (Schrödinger) to optimize H-bond networks at pH 7.4.

Phase 2: Ligand Construction
  • Stereochemistry: Build the 2D structure of TSR-011. Explicitly set the chiral center at the ethoxy linker to (R) .

  • Conformational Search: Generate low-energy conformers using a Monte Carlo algorithm (e.g., OMEGA) to ensure the piperazine tail is relaxed.

Phase 3: Docking Workflow
  • Grid Generation: Define the active site box (10Å radius) centered on residue Met1199 .

  • Docking Run: Use a rigid-receptor/flexible-ligand algorithm (e.g., Glide XP or GOLD).

  • Scoring: Rank poses based on ChemScore or GlideScore.

    • Validation Criteria: The top pose must show the aminopyridazine N-H...O interaction with Met1199 (distance 2.8–3.2 Å).

Implications for Drug Design

The structural data for TSR-011 highlights two critical design principles for next-generation kinase inhibitors:

  • Chirality as a Selectivity Filter: Using a rigid chiral center (the (R)-ethoxy group) locks the molecule into a conformation that fits the "active" kinase state while avoiding the steric penalties that affect flexible, achiral inhibitors.

  • Compactness vs. Resistance: The relatively compact core of TSR-011 allows it to bind even when the "gatekeeper" residue mutates to a bulky Methionine (L1196M), a common failure mode for Crizotinib.

References

  • Horn, L., et al. "Ensartinib (X-396) in ALK-Positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study."[2] Clinical Cancer Research, 2018.[3][4]

  • Lovly, C. M., et al. "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine, 2014. (Contextual ALK Structural Basis).

  • Protein Data Bank. "Crystal structure of the ALK catalytic domain in complex with Ceritinib (PDB: 4MKC)." RCSB PDB.

  • U.S. Food and Drug Administration (FDA). "FDA approves ensartinib for ALK-positive non-small cell lung cancer."[2][5][6] FDA.gov, 2024. [3][7]

  • Tan, D. S., et al. "The biology and structural mechanics of ALK inhibitors." Journal of Thoracic Oncology, 2016.

Sources

Predictive Metabolic Profiling of TSR-011 (Belizatinib) Isomers: A Structural & Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic pathway prediction framework for TSR-011 (Belizatinib) and its stereoisomers. This guide is structured for application scientists and drug metabolism researchers, focusing on the specific challenges of predicting metabolism for kinase inhibitors with cyclohexane-based stereochemistry.

Executive Summary

TSR-011 (Belizatinib) is a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinases (TRK A/B/C).[1] Structurally, it features a benzimidazole core linked to a 1,4-disubstituted cyclohexane ring.[1] The IUPAC designation (1s,4s) indicates specific stereochemistry at the cyclohexane linker, which is critical for binding affinity.

The "TSR-011-isomer" typically refers to the trans-isomer (or diastereomer) arising from the 1,4-cyclohexane substitution.[1] In drug development, distinguishing the metabolic fate of the active isomer (cis) versus the inactive or impurity isomer (trans) is vital. This guide provides a self-validating workflow to predict, simulate, and experimentally verify the metabolic pathways of these isomers, focusing on CYP3A4-mediated oxidation and glucuronidation .[1]

Part 1: Chemical Context & Structural Liabilities[1][2]

Structural Analysis of TSR-011

TSR-011 possesses three distinct pharmacophores susceptible to metabolic attack. The stereochemistry of the central cyclohexane ring dictates the spatial orientation of these groups relative to metabolic enzymes.

PharmacophoreStructural FeatureMetabolic Liability (Predicted)Isomer Impact
Core Scaffold BenzimidazoleStable; potential N-glucuronidation.[1]Low
Linker 1,4-Cyclohexane Stereocenter (cis vs. trans). High (Conformational)
Tail A 4-(2-hydroxypropan-2-yl)piperidineN-dealkylation, Hydroxylation.[1]Medium (Access dependent)
Tail B Isopropyl-amideAmide hydrolysis, Hydroxylation.[1]High (Steric hindrance)
The Isomer Problem

The (1s,4s) configuration (typically the cis-form in this context) allows the molecule to adopt a "U-shape" or specific curvature required to fit the ATP-binding pocket of ALK. The isomer (likely trans) adopts a linear "Z-shape."[1]

  • Hypothesis: The linear trans-isomer will exhibit a distinct metabolic profile because its extended conformation forces the piperidine or isopropyl tails deeper into the CYP450 heme access channel, potentially altering the Site of Metabolism (SOM) compared to the folded cis-isomer.

Part 2: In Silico Prediction Framework

This section details the computational workflow to predict SOMs before wet-lab work.

Conformational Sampling & Docking

Objective: Determine which moieties of the TSR-011 isomer are exposed to the catalytic heme iron of CYP3A4.

Protocol:

  • Ligand Preparation: Generate 3D conformers for both TSR-011 and its isomer using OPLS4 force field (e.g., Schrödinger LigPrep).[1] Maintain chiral constraints.

  • Ensemble Docking: Dock conformers into the crystal structure of CYP3A4 (PDB: 5VCC or 4I3Q).

  • Distance Filtering: Measure the distance between the heme iron (Fe) and susceptible hydrogens (H-abstraction sites).[1]

    • Threshold: Distance < 4.5 Å indicates a high probability of metabolism.

  • Steric Clash Analysis: The trans-isomer often clashes with the Phe213 residue in CYP3A4, potentially reducing metabolic clearance or shifting the pathway to the solvent-exposed piperidine tail.[1]

Machine Learning SOM Prediction

Use a consensus scoring method combining reactivity and accessibility.[1]

  • Tool 1: SMARTCyp (Reactivity-based): Predicts activation energy for P450-mediated oxidation.[1]

    • Target: Tertiary amine on piperidine (N-oxidation/dealkylation).[1]

  • Tool 2: FAME 3 (Machine Learning): Predicts SOM based on 2D descriptors.[1]

    • Target: Isopropyl methyl groups.[1][2]

Predicted Pathway Map: For TSR-011, the primary predicted pathways are:

  • M1: N-dealkylation of the piperidine ring.

  • M2: Hydroxylation of the isopropyl group.

  • M3: Mono-oxidation of the piperidine ring.

Part 3: In Vitro Validation Protocols

This protocol validates the in silico predictions using a self-checking experimental loop.

Microsomal Stability Assay (Isomer-Specific)

Rationale: Determine the intrinsic clearance (


) difference between TSR-011 and its isomer.[1]

Step-by-Step Protocol:

  • Preparation: Incubate TSR-011 (1 µM) and TSR-011-isomer (1 µM) separately in human liver microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • 
      [1]
      
Metabolite Identification (MetID)

Instrument: Q-Exactive Orbitrap or equivalent High-Res MS.[1] Chromatography: Chiral column (e.g., Chiralcel OD-RH) is mandatory to prevent on-column racemization and separate isomeric metabolites.[1]

Workflow:

  • Full Scan MS: Detect parent ion

    
    .[1]
    
  • Data-Dependent MS2 (ddMS2): Trigger fragmentation on the top 3 most intense ions.

  • Mass Defect Filtering: Apply a filter for alkyl-hydroxylation (+15.9949 Da) and N-dealkylation (-Loss of piperidine fragment).[1]

Part 4: Visualization & Logic[1]

The Prediction Pipeline

The following diagram illustrates the decision logic for characterizing the isomer's metabolism.

MetabolicPrediction Start Input: TSR-011 Isomer (Structure File) ConfSearch Conformational Sampling (Cis vs Trans) Start->ConfSearch Docking CYP3A4 Docking (Heme Proximity) ConfSearch->Docking 3D Poses SOM_Pred SOM Prediction (SMARTCyp/FAME) Docking->SOM_Pred Steric Filter Exp_Micro Exp: Microsomal Stability (HLM + NADPH) SOM_Pred->Exp_Micro Prioritize Pathways Exp_MS Exp: LC-MS/MS MetID (Chiral Column) Exp_Micro->Exp_MS Samples Decision Isomer Metabolic Stability Comparison Exp_MS->Decision Mass Shift Data Decision->ConfSearch Refine Model (Loop) Output Valid Metabolic Map Decision->Output

Figure 1: Integrated In Silico-In Vitro workflow for isomeric metabolic profiling.

Proposed Metabolic Pathway Map

Based on the structure of Belizatinib (TSR-011), the following pathways are predicted.

PathwayMap Parent TSR-011 (Belizatinib) [M+H]+ 578.34 M1 M1: N-Desmethyl/Dealkyl (Piperidine Cleavage) [M-C6H12N]+ Parent->M1 CYP3A4 (Major) M2 M2: Isopropyl Hydroxylation (Side Chain) +16 Da Parent->M2 CYP3A4/2C8 M3 M3: Piperidine N-Oxide +16 Da Parent->M3 FMO/CYP M4 M4: Glucuronide Conjugate (Direct N-Gluc) +176 Da Parent->M4 UGT1A1 M2_Gluc M2-Glucuronide M2->M2_Gluc UGT

Figure 2: Predicted metabolic tree for TSR-011.[1] Isomers typically show quantitative variation in M1 vs M2 ratios.

Part 5: Data Interpretation & Regulatory Implications[1]

Quantitative Analysis

When comparing the active (1s,4s) isomer against its diastereomer, organize data as follows:

ParameterTSR-011 (Active)TSR-011 Isomer (Impurity)Interpretation

(min)
45.2 ± 3.112.4 ± 1.5Isomer is rapidly cleared; likely high first-pass effect.[1]
Major Metabolite M1 (Piperidine loss)M2 (Hydroxylation)Conformational change exposes different SOM.[1]
CYP Inhibition (

)
1.12 µM (CYP3A4)> 10 µMIsomer binds poorly to CYP active site (or binds non-productively).[1]
Regulatory Note (FDA/EMA)

Under FDA guidance for Stereoisomeric Drugs , if the "isomer" is a chiral impurity present at >0.1%, its metabolic fate and toxicity must be characterized. If the isomer converts back to the parent in vivo (chiral inversion), this must be documented via the chiral LC-MS/MS method described in Section 3.2.

References

  • Weiss, G. J., et al. (2019).[1][3] A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer. Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (1992).[1] Development of New Stereoisomeric Drugs. Retrieved from [Link]

Sources

The Crucial Role of Stereochemistry in Kinase Inhibition: A Technical Guide to the Selectivity Profile of Belizatinib (TSR-011)

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted oncology, the pursuit of highly selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target toxicities. The story of TSR-011, also known as Belizatinib, offers a compelling case study into this principle, not just as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-Related Kinase (TRK), but as a specific stereoisomer chosen from multiple possibilities. This guide provides an in-depth analysis of the kinase selectivity profile of Belizatinib, the clinically evaluated isomer of TSR-011. It moves beyond a simple data sheet to explore the fundamental importance of stereochemistry in drug design, the methodologies used to establish a selectivity profile, and the functional implications of its specific inhibitory signature. While direct comparative kinase profiling data for all TSR-011 isomers is not publicly available, this guide will use Belizatinib to illustrate why the selection of a single, optimal isomer is a critical and decisive step in drug development.

Introduction: Beyond the Formula - The Significance of Isomerism

A molecule's chemical formula provides a two-dimensional blueprint, but its three-dimensional arrangement—its stereochemistry—dictates its interaction with the chiral environment of biological systems. For kinase inhibitors, which must precisely fit into the ATP-binding pocket or allosteric sites, stereoisomers of the same molecule can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One isomer may be a potent and selective inhibitor, while its mirror image (enantiomer) or a different spatial arrangement (diastereomer) could be inactive, less potent, inhibit different kinases, or even be toxic.[1][2]

Belizatinib (TSR-011) is a chiral molecule, with its clinically developed form being the (1s,4s) stereoisomer. The existence of a distinct CAS registry number for a "TSR-011 isomer" underscores that different spatial arrangements of this molecule have been recognized. This guide will focus on the known profile of Belizatinib while contextualizing it within the broader, critical discipline of isomeric selectivity.

The Primary Target Landscape: Dual Inhibition of ALK and TRK

Belizatinib was developed as a potent, orally available dual inhibitor of both ALK and the TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC).[3][4] These kinases are crucial drivers in several cancers.

  • Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements lead to fusion proteins that are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), neuroblastoma, and lymphoma.[3] Constitutive activation of these ALK fusion proteins drives downstream signaling pathways that regulate cell proliferation and survival.[5]

  • Tropomyosin-Related Kinases (TRK): The TRK family (NTRK genes) plays a role in the development of the nervous system.[5] Gene fusions involving NTRK1, NTRK2, and NTRK3 are found in a wide array of adult and pediatric solid tumors, making them a key "tumor-agnostic" target.[4]

The dual-targeting strategy of Belizatinib was designed to address a wider range of cancers driven by these specific genetic alterations.

ALK_TRK_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways ALK ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR ALK->PI3K_AKT JAK_STAT JAK-STAT ALK->JAK_STAT TRK TRK Fusion Protein TRK->RAS_RAF TRK->PI3K_AKT Belizatinib Belizatinib (TSR-011 Isomer) Belizatinib->ALK Inhibits Belizatinib->TRK Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Belizatinib inhibits aberrant ALK and TRK signaling pathways.

The Selectivity Profile of Belizatinib ((1s,4s)-TSR-011)

The therapeutic value of a kinase inhibitor is defined not only by its on-target potency but also by its selectivity across the entire human kinome. A highly selective inhibitor is less likely to cause off-target side effects. Belizatinib is characterized by its high potency against its intended targets.

Target KinaseIC50 (nM)Significance
ALK (Wild-Type) 0.7Potent inhibition of the primary oncogenic driver.[6]
TRKA, TRKB, TRKC < 3Potent inhibition across the TRK family.
ALK L1196M Highly PotentActivity against the common "gatekeeper" resistance mutation.

Note: This table represents a summary of publicly available potency data. A comprehensive kinome scan would involve profiling against hundreds of kinases.

A key feature of next-generation ALK inhibitors is their ability to overcome resistance mutations that arise during treatment with earlier inhibitors like crizotinib. Belizatinib demonstrated high potency against the L1196M gatekeeper mutation, a common mechanism of acquired resistance.[5]

Methodologies for Determining Kinase Selectivity

Establishing a kinase selectivity profile is a cornerstone of preclinical drug development. It involves screening the compound against a large panel of purified kinases. Two common and robust methods are the radiometric assay and the NanoBRET™ Target Engagement assay.

Radiometric Kinase Assay (Gold Standard)

This method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate (peptide or protein). It is considered a gold standard due to its direct measurement, sensitivity, and universal applicability to any kinase.

Experimental Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound (e.g., Belizatinib isomer) at various concentrations in an appropriate kinase buffer.

  • Initiation: Start the enzymatic reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP. The final ATP concentration is typically set near the Km value for each kinase to ensure a sensitive measure of competitive inhibition.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination & Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The phosphorylated substrate will bind to the negatively charged membrane, while the unreacted [γ-³²P]ATP will not.

  • Washing: Thoroughly wash the filter membrane with phosphoric acid to remove all unbound radiolabeled ATP.

  • Detection: Dry the membrane and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Kinase Kinase Enzyme Mix1 Combine in Buffer Kinase->Mix1 Substrate Peptide Substrate Substrate->Mix1 Compound Test Compound (TSR-011 Isomer) Compound->Mix1 Incubate Incubate (e.g., 30°C) Mix1->Incubate Add ATP to start ATP [γ-³²P]ATP ATP->Incubate Stop Stop Reaction (Add Acid) Incubate->Stop Filter Spot on Filter Paper Stop->Filter Wash Wash Unbound ATP Filter->Wash Count Scintillation Counting Wash->Count Data IC50 Calculation Count->Data

Caption: Workflow for a radiometric kinase selectivity assay.

NanoBRET™ Target Engagement Assay

This technology allows for the quantification of compound binding to a specific kinase target within living cells, providing a more physiologically relevant measure of target engagement. The assay is based on Bioluminescence Resonance Energy Transfer (BRET), measuring the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.

Experimental Protocol: NanoBRET™ TE Intracellular Assay

  • Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Plating: Seed the engineered cells into a multi-well assay plate (e.g., 384-well) and allow them to adhere.

  • Compound Addition: Add the test compound (Belizatinib isomer) to the cells in a dose-response format.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which is cell-permeable and competes with the test compound for binding to the kinase. Equilibrate the plate at 37°C.

  • Detection: Add the NanoLuc® substrate (furimazine) to the cells. If the tracer is bound to the NanoLuc-kinase fusion, energy transfer occurs upon substrate addition, producing a BRET signal (light emission at the tracer's wavelength).

  • Measurement: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. A potent test compound will displace the tracer, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve, which reflects the compound's affinity for the target kinase in a cellular context.

A Senior Scientist's Perspective: The Causality of Isomeric Selection

The decision to advance a single stereoisomer like Belizatinib into clinical trials is a result of a rigorous, multi-parameter optimization process. The fundamental causality is that the three-dimensional architecture of a kinase's active site is exquisitely sensitive to the stereochemistry of its inhibitors.

Imagine the kinase active site as a highly specific lock. While different keys (isomers) may have the same number and type of grooves (chemical formula), only one will have the precise three-dimensional arrangement to fit perfectly, turn the lock (inhibit the kinase), and not get stuck in other locks (off-target kinases).

Isomer_Selectivity cluster_isomers TSR-011 Isomers cluster_targets Kinase Targets cluster_outcomes Biological Outcomes Isomer_S Optimal Isomer (e.g., Belizatinib) On_Target On-Target Kinase (e.g., ALK) Isomer_S->On_Target High Affinity Off_Target Off-Target Kinase Isomer_S->Off_Target Low Affinity Isomer_R Suboptimal Isomer Isomer_R->On_Target Low Affinity Isomer_R->Off_Target High Affinity Efficacy Therapeutic Efficacy On_Target->Efficacy Toxicity Potential Toxicity Off_Target->Toxicity

Caption: The impact of isomer choice on kinase selectivity and outcome.

The selection of the (1s,4s) isomer for Belizatinib was likely driven by its superior profile in:

  • On-Target Potency: It demonstrated the highest affinity for ALK and TRK kinases.

  • Kinome Selectivity: It showed minimal inhibition of other kinases, reducing the risk of off-target effects.

  • Pharmacokinetics: It possessed the most favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Safety Profile: The chosen isomer exhibited the best therapeutic window in preclinical toxicology studies.

Conclusion and Future Directions

The case of Belizatinib (TSR-011) provides a powerful illustration of the principles of modern kinase inhibitor design. While its development was ultimately discontinued due to a competitive landscape, its journey underscores the critical importance of selectivity and the central role of stereochemistry.[5] The potent, dual inhibition of ALK and TRK by the specific (1s,4s)-isomer highlights how precise molecular architecture is key to achieving desired therapeutic effects.

For researchers in the field, this serves as a reminder that a comprehensive understanding of a compound's kinome-wide selectivity is not merely a regulatory checkbox but a fundamental component of its scientific validation. Future efforts in kinase inhibitor development will continue to rely on sophisticated screening platforms and a deep appreciation for the subtle yet profound impact of stereoisomerism on biological activity.

References

  • Chi, T. L., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer, 121(1), 28-36. [Link]

  • National Cancer Institute. Definition of ALK/TRK inhibitor TSR-011. NCI Drug Dictionary. [Link]

  • Hutt, A. J. (1995). Drug chirality and its pharmacological consequences. Introduction to the Principles of Drug Design and Action, 3rd edition.
  • Tucker, G. T. (2000). The Development of Single-Isomer Molecules: Why and How. CNS Spectrums, 5(S5), 18-22. [Link]

Sources

Technical Review: TSR-011-Isomer (Belizatinib) in NSCLC Research

[1]

Executive Summary

TSR-011 (Belizatinib) represents a pivotal case study in the structural evolution of ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) inhibitors.[1] Developed to overcome resistance to first-generation agents like crizotinib, TSR-011 demonstrated high potency against critical gatekeeper mutations (e.g., L1196M) in Non-Small Cell Lung Cancer (NSCLC).[1][2]

However, the term "TSR-011" in research contexts often requires precise disambiguation regarding its stereochemistry. The biological activity is strictly dependent on the specific geometric isomerism of its cyclohexyl linker. This guide provides a technical deep-dive into the chemical, mechanistic, and experimental parameters of TSR-011, specifically addressing the critical distinction between the active pharmaceutical ingredient and its isomers.

Part 1: Chemical Architecture & The Isomer Imperative

The efficacy of TSR-011 is governed by the stereochemical configuration of its central cyclohexyl ring. In medicinal chemistry catalogs, researchers will often encounter two distinct CAS numbers.[1] Selecting the correct isomer is non-negotiable for assay validity.[1]

Structural Isomerism and Potency

The core pharmacophore of TSR-011 features a benzimidazole scaffold linked to a piperidine moiety via a 1,4-substituted cyclohexyl ring.[1]

  • Active Compound (Belizatinib): Possesses a specific cis-1,4-cyclohexyl geometry.[1] This configuration forces the terminal piperidine group into a hydrophobic pocket adjacent to the ATP-binding site, maximizing van der Waals interactions.

  • Inactive/Low-Activity Isomer: The trans-isomer (often labeled simply as "TSR-011 isomer" in catalogs) fails to achieve this conformational lock, resulting in significantly reduced binding affinity (IC50 shift >10-fold).[1]

Table 1: Chemical Identity Specification

AttributeActive Drug (Belizatinib)Isomer (Control/Impurity)
CAS Number 1357920-84-3 1388225-79-3
Geometry cis-1,4-cyclohexyl configurationtrans-1,4-cyclohexyl configuration
Primary Utility Efficacy studies, Clinical candidateNegative control, selectivity assays
ALK IC50 (Cellular) ~0.7 - 1.0 nM> 50 nM (Estimated)
Structural Logic Diagram

The following diagram illustrates the binding logic where the cis-geometry is essential for navigating the steric constraints of the ALK kinase domain.

TSR011_Binding_Logiccluster_chemChemical Structurecluster_pocketALK Binding PocketBenzimidazoleBenzimidazole Core(Hinge Binder)HingeMet1199 Hinge RegionBenzimidazole->HingeH-BondsCyclohexyl1,4-Cyclohexyl Linker(Stereocenter)PiperidinePiperidine Tail(Solubilizing Group)Cyclohexyl->PiperidineConnectsGatekeeperLeu1196 (Gatekeeper)Cyclohexyl->GatekeeperTrans-IsomerSteric ClashHydroPocketHydrophobic Pocket(Leu1256/Gly1269)Cyclohexyl->HydroPocketCis-IsomerProjects Tail Into PocketPiperidine->HydroPocketVan der WaalsInteractions

Figure 1: Structural logic of TSR-011 binding.[1] The cis-geometry allows the piperidine tail to access a hydrophobic pocket, a key interaction missing in the trans-isomer.

Part 2: Mechanistic Pharmacology in NSCLC

TSR-011 functions as a dual inhibitor, targeting both ALK and the TRK family (TrkA/B/C).[1][2][3] This dual activity is particularly relevant for NSCLC subsets driven by EML4-ALK fusions or NTRK gene fusions.[1]

Efficacy Against Resistance Mutations

First-generation inhibitors like crizotinib often fail due to acquired secondary mutations in the ALK kinase domain.[1] TSR-011 was designed to remain active against these mutants.[1]

Table 2: Comparative Potency Profile (IC50 in nM)

Target / MutationTSR-011 (Belizatinib)Crizotinib (1st Gen)Clinical Relevance
ALK Wild Type 0.720Primary Driver
ALK L1196M 1.5>300"Gatekeeper" Resistance
ALK R1275Q 2.045Common Activating Mutation
TRK A/B/C < 3.0InactiveNTRK Fusion Co-target

Critical Insight: While TSR-011 is effective against L1196M, it shows limited activity against the solvent-front mutation G1202R , which typically requires third-generation inhibitors like lorlatinib.[1]

Signaling Pathway Inhibition

TSR-011 blocks autophosphorylation of ALK, thereby severing downstream signaling to the RAS/MAPK and PI3K/AKT pathways, which drive proliferation and survival in NSCLC.

ALK_SignalingALK_FusionEML4-ALK Fusion(Constitutive Activation)RASRASALK_Fusion->RASPI3KPI3KALK_Fusion->PI3KSTAT3STAT3ALK_Fusion->STAT3TSR011TSR-011(Belizatinib)TSR011->ALK_FusionInhibitsRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK/MAPKMEK->ERKProliferationCell ProliferationERK->ProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORSurvivalSurvival / Anti-ApoptosismTOR->SurvivalSTAT3->Proliferation

Figure 2: Signal transduction pathways downstream of EML4-ALK.[1] TSR-011 intercepts the cascade at the receptor level, preventing activation of proliferative (MAPK) and survival (AKT) modules.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data with TSR-011, researchers must use robust assay systems.[1] The Ba/F3 cell model is the industry standard for validating ALK inhibitor potency against specific mutations.

Protocol 3.1: Ba/F3 Cell Viability Assay (IL-3 Withdrawal)

Rationale: Ba/F3 cells are IL-3 dependent.[1][4] Transfecting them with an oncogenic driver (e.g., EML4-ALK) relieves this dependence.[1] If TSR-011 effectively inhibits ALK, the cells will die in the absence of IL-3, providing a direct readout of on-target efficacy.

Reagents:

  • Cell Line: Murine Ba/F3 stably expressing EML4-ALK (WT or L1196M).[1][5]

  • Compound: TSR-011 (CAS 1357920-84-3), dissolved in DMSO (10 mM stock).[1]

  • Control: Parental Ba/F3 (+IL-3) to rule out non-specific cytotoxicity.[1]

  • Readout: CellTiter-Glo (ATP luminescence) or Resazurin (Metabolic flux).[1]

Workflow:

  • Seeding: Plate 2,000–5,000 cells/well in 96-well plates in IL-3 free medium (RPMI-1640 + 10% FBS).

  • Treatment: Add serial dilutions of TSR-011 (e.g., 0.1 nM to 1000 nM). Ensure final DMSO concentration is <0.1%.[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add detection reagent (e.g., 100 µL CellTiter-Glo).[1] Shake for 2 mins. Incubate 10 mins.

  • Analysis: Measure luminescence. Plot dose-response curve (Log[inhibitor] vs. % Viability).

  • Validation Check: The IC50 for Parental Ba/F3 (+IL-3) should be >1 µM (indicating no general toxicity).[1] The IC50 for EML4-ALK Ba/F3 should be <10 nM.[1]

Protocol 3.2: Biochemical Kinase Assay (TR-FRET)

Rationale: Confirms direct binding affinity and enzymatic inhibition without cellular membrane permeability variables.[1]

Workflow:

  • Mix: Recombinant ALK kinase domain (0.5 nM) + Peptide Substrate (e.g., Poly-Glu-Tyr) + TSR-011.[1]

  • Start: Add ATP (at Km, typically 10-50 µM).[1]

  • Reaction: Incubate 60 mins at RT.

  • Stop/Detect: Add EDTA + Eu-labeled anti-phosphotyrosine antibody + APC-labeled acceptor.[1]

  • Read: Measure FRET signal (Ex 340nm / Em 665nm).

Part 4: Clinical Context & Discontinuation

While TSR-011 showed promise in Phase 1/2 trials (NCT02048488), achieving partial responses in crizotinib-resistant patients, its development was halted.[1]

  • Efficacy: demonstrated in ALK+ NSCLC and TRK+ solid tumors.[1][2]

  • Toxicity: Dose-limiting toxicities included QTc prolongation and dysesthesia (paresthesia).[1]

  • Landscape: The emergence of second-generation inhibitors (Alectinib, Brigatinib) with better blood-brain barrier penetration and safer toxicity profiles rendered TSR-011 commercially less viable, though it remains a potent tool compound for research.[1]

References

  • Phase 1/2a study of TSR-011, a potent inhibitor of ALK and TRK, in advanced solid tumors. Source: Journal of Clinical Oncology (ASCO).[1] URL:[Link][1]

  • A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. Source: British Journal of Cancer (Nature).[1] URL:[Link][1]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]

  • Belizatinib (TSR-011) Product Information & Isomer Data. Source: PubChem / NIH.[1] URL:[Link][1]

  • Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation. Source: Journal of Medicinal Chemistry.[1] URL:[Link]

Methodological & Application

Technical Guide: Preparation and Handling of TSR-011-Isomer Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the rigorous preparation of stock solutions for TSR-011-isomer , a potent small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK).[1] Unlike the parent compound Belizatinib (TSR-011), the "isomer" variant (often identified by CAS 1388225-79-3) possesses distinct physicochemical properties, including a unique molecular weight and fluorination pattern.[1]

Precise handling is critical; ALK inhibitors are notoriously lipophilic and prone to precipitation in aqueous media ("crashing out"), which leads to inconsistent IC50 data. This guide provides a self-validating workflow to ensure stereochemical stability and concentration accuracy.

Physicochemical Profile & Critical Verification

CRITICAL WARNING: "TSR-011" and "TSR-011-isomer" are distinct chemical entities with different Molecular Weights (MW).[1] Using the MW of the parent compound for the isomer will result in a ~3.1% concentration error , potentially skewing potency assays.

Table 1: Compound Specification & Solubility Data

FeatureTSR-011 (Parent/Belizatinib)TSR-011-Isomer (Target)
CAS Number 1357920-84-31388225-79-3
Formula C₃₃H₄₄FN₅O₃C₃₃H₄₃F₂N₅O₃
Molecular Weight 577.75 g/mol 595.70 g/mol
Solubility (DMSO) ≥ 50 mg/mL (86 mM)≥ 50 mg/mL (83 mM)
Solubility (Water) Insoluble (< 1 mg/mL)Insoluble
Appearance White to Off-white SolidOff-white Solid

Note: Always verify the specific MW printed on the vendor Certificate of Analysis (CoA) for your specific batch, as salt forms (e.g., HCl, Tosylate) will further alter the required mass.[1]

Core Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM master stock in anhydrous Dimethyl Sulfoxide (DMSO).

Reagents & Equipment
  • Compound: TSR-011-Isomer (Store at -20°C until use).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Hybri-Max™ or equivalent).[1]

    • Rationale: DMSO is hygroscopic.[1][2] Water uptake >0.1% can induce hydrolysis or precipitation of hydrophobic kinase inhibitors [1].

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

    • Rationale: Protects from light-induced degradation; PTFE prevents plasticizer leaching common with standard polypropylene tubes.[1]

Preparation Workflow

StockPrep Start Equilibrate Vial (Room Temp, 30 min) Weigh Weigh Compound (e.g., 5.96 mg) Start->Weigh Calc Calculate DMSO Vol (Vol = Mass / MW / Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO (Center of vial) Calc->AddSolvent Mix Vortex (30s) & Sonicate (if needed) AddSolvent->Mix QC Visual QC (Clear solution?) Mix->QC Aliquot Aliquot & Store (-80°C) QC->Aliquot

Figure 1: Step-by-step workflow for the preparation of TSR-011-isomer stock solution. Ensure equilibration to room temperature to prevent condensation.

Detailed Procedure
  • Equilibration: Remove the product vial from the freezer and allow it to warm to Room Temperature (RT) for at least 30 minutes before opening .

    • Mechanism:[1][3][4] Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, leading to degradation and weighing errors.

  • Weighing: Weigh approximately 5–10 mg of TSR-011-isomer into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the volume of DMSO required for a 10 mM concentration using the specific isomer MW (595.7 g/mol ).

    
    
    Example: For 6.10 mg:
    
    
    
    
    [1]
  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at RT for 5 minutes. Avoid heating >37°C to prevent thermal epimerization of the isomer.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in screw-cap cryovials.

  • Storage: Store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month) [2].

Application: Serial Dilution Strategy

Direct dilution of high-concentration DMSO stocks (10 mM) into aqueous media (cell culture) often causes rapid precipitation of lipophilic compounds like TSR-011-isomer.[1] To maintain solubility, use an Intermediate Dilution Step .[1]

DilutionScheme cluster_0 Critical Control Parameter Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Dilution (100x - 500x of Final Conc) (In 100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Media Final Assay Media (Cell Culture Media) Inter->Media 1:1000 Dilution (Rapid Mixing) FinalConc Final DMSO < 0.5% (Non-toxic limit) Media->FinalConc

Figure 2: "Step-down" dilution strategy. Performing serial dilutions in DMSO before the final spike into media prevents microprecipitation.

Protocol for IC50 Assay (Example)
  • Serial Dilution (in DMSO): Prepare a dilution series (e.g., 3-fold) entirely within DMSO.

    • Example: Dilute 10 mM stock to 1 mM -> 0.33 mM -> 0.11 mM, etc., using DMSO as the diluent.[1]

  • Final Spike: Transfer 1 µL of each DMSO dilution into 1000 µL of cell culture media.

    • Result: This yields a final drug concentration series with a constant 0.1% DMSO background.

  • Mixing: Mix immediately by pipetting. Do not allow the DMSO drop to sit on the surface.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO freezing/crystallizationWarm to 37°C for 2-3 mins and vortex. Ensure solution is clear before use.
Precipitate in media "Crash out" effectUse the Intermediate Dilution method (Fig 2). Do not exceed 10 µM in aqueous media without carrier proteins (FBS).
Inconsistent IC50 Moisture contaminationDiscard old stock.[1] Use fresh anhydrous DMSO.[1][5] Purge vial headspace with Nitrogen/Argon if possible.
Yellowing of DMSO OxidationDMSO degrades over time. Discard if significant color change occurs.

References

  • PubChem. Compound Summary: TSR-011-isomer (CID 57329726). [Link][1][6][2]

Sources

Application Note: Characterization of ALK/TRK Inhibition Using TSR-011 (Belizatinib) Stereoisomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Kinase Assay Protocols Using TSR-011 (Belizatinib) Active Isomer Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

TSR-011 (Belizatinib) is a potent, orally active small-molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin-related Kinases (TRKA, TRKB, TRKC).[1][2] It exhibits nanomolar potency (IC₅₀ ~0.7 nM for wild-type ALK) and is effective against ALK resistance mutations (e.g., L1196M).

The "Isomer" Criticality: TSR-011 possesses specific chiral centers (see chemical structure). The biological activity is strictly dependent on the specific stereochemical configuration (the active isomer). In high-precision in vitro assays, using the chirally pure active isomer is non-negotiable for generating reproducible IC₅₀ data. The use of a racemic mixture or the incorrect enantiomer (inactive isomer) will result in significant potency shifts (right-shifted IC₅₀ curves) and erroneous Structure-Activity Relationship (SAR) conclusions.

This guide details the protocol for determining the inhibitory potency (IC₅₀) of the active TSR-011 isomer against recombinant ALK/TRK kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform.

Mechanism of Action & Signaling Pathway

TSR-011 functions as an ATP-competitive inhibitor. It binds to the kinase domain of ALK/TRK, preventing the phosphorylation of downstream effectors.

Figure 1: ALK Signaling Pathway and TSR-011 Inhibition

ALK_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor (Tyrosine Kinase) Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K/AKT ALK->PI3K STAT3 STAT3 ALK->STAT3 TSR011 TSR-011 (Inhibitor) TSR011->ALK Inhibits (ATP Competition) ERK ERK/MAPK RAS->ERK Outcome Cell Proliferation & Survival ERK->Outcome PI3K->Outcome STAT3->Outcome

Caption: TSR-011 blocks ATP binding to ALK, halting downstream oncogenic signaling via RAS/ERK, PI3K/AKT, and STAT3 pathways.

Material Preparation & Handling

Compound Handling (TSR-011)
  • Molecular Weight: 577.73 g/mol [1]

  • Solubility: Soluble in DMSO up to ~60 mg/mL (103 mM).

  • Storage: Powder at -20°C; DMSO stocks at -80°C.

  • Stereochemistry Check: Ensure the Certificate of Analysis (CoA) confirms >99% enantiomeric excess (ee).

Reagents List
ReagentSpecificationsPurpose
TSR-011 (Active Isomer) >99% Purity, Chiral GradeTest Inhibitor
Recombinant ALK Human, GST-tagged, activeTarget Enzyme
Substrate Poly-(Glu4, Tyr1) or specific peptidePhosphorylation Target
ATP UltrapureCo-substrate
Detection Reagents Eu-Anti-P-Tyr Ab + XL665-StreptavidinTR-FRET Signal Generation
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTTReaction Environment

Protocol: Determination of IC₅₀ (10-Point Dose Response)

Objective: Calculate the concentration of TSR-011 required to inhibit 50% of ALK kinase activity.

Experimental Workflow

Assay_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step3 3. Pre-Incubation (15-30 min @ RT) Step1->Step3 Step2 2. Enzyme Mix (ALK + Buffer) Step2->Step3 Step4 4. Reaction Start (Add ATP + Substrate) Step3->Step4 Step5 5. Incubation (60 min @ RT) Step4->Step5 Step6 6. Detection (Add EDTA + Antibodies) Step5->Step6 Step7 7. Read Plate (TR-FRET Signal) Step6->Step7

Caption: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Detailed Steps

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of TSR-011 in 100% DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO to generate 10 concentrations (e.g., 10 µM down to 0.5 nM).

  • Dilute these DMSO stocks 1:50 into 1X Assay Buffer to create "4X Intermediate Stocks" (Final DMSO concentration will be 2% here, resulting in 0.5% in the final assay).

Step 2: Enzyme & Substrate Preparation [3]

  • Enzyme Mix (2X): Dilute recombinant ALK enzyme in Assay Buffer to 2X the optimal concentration (typically 0.2 - 1.0 nM final). Note: Determine optimal enzyme concentration via a linearity run prior to this assay.

  • Substrate/ATP Mix (2X): Dilute the peptide substrate (e.g., 200 nM final) and ATP in Assay Buffer.

    • Critical: Use ATP concentration at Km(app) (approx. 10-50 µM for ALK) to ensure the assay is sensitive to ATP-competitive inhibitors like TSR-011.

Step 3: Assay Assembly (384-well Plate)

  • Add 2.5 µL of TSR-011 (4X Intermediate Stock) to the assay plate.

    • Controls: Include "High Control" (DMSO only, no inhibitor) and "Low Control" (EDTA or excess reference inhibitor).

  • Add 5 µL of Enzyme Mix (2X).

  • Pre-incubation: Centrifuge briefly and incubate for 15 minutes at Room Temperature (RT). Why? Allows the inhibitor to bind the active site before competition with ATP begins.

  • Add 2.5 µL of Substrate/ATP Mix (4X) to start the reaction.

    • Final Volume: 10 µL.

    • Final DMSO: 0.5%.[3][4]

Step 4: Reaction & Detection

  • Seal plate and incubate for 60 minutes at RT.

  • Add 10 µL of Detection Mix (containing EDTA to stop the reaction, Eu-labeled antibody, and XL665-acceptor).

  • Incubate for 60 minutes (or overnight) to allow FRET complex formation.

Step 5: Data Acquisition

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

Data Analysis & Interpretation

Calculation

Calculate the HTRF Ratio for each well:



Normalization

Convert Ratios to % Inhibition:



Curve Fitting

Plot log[TSR-011] (x-axis) vs. % Inhibition (y-axis). Fit data using a non-linear regression (4-parameter logistic equation) to determine the IC₅₀.

Expected Results & Validation
ParameterExpected ValueNotes
IC₅₀ (WT ALK) 0.5 - 1.5 nMLiterature value ~0.7 nM [1, 2].
Z' Factor > 0.5Indicates a robust assay.
Hill Slope ~ -1.0Indicates 1:1 binding stoichiometry.

Troubleshooting the "Isomer" Effect:

  • If IC₅₀ is significantly higher (e.g., >10 nM), verify the stereochemical purity. The inactive isomer (if present as an impurity) will dilute the potency.

  • If the curve is shallow (Hill slope < 0.8), suspect precipitation or a racemate mixture acting with different affinities.

References

  • TargetMol. Belizatinib (TSR-011) - Biological Activity and Protocol.[2] TargetMol Product Sheet.

  • MedChemExpress. Belizatinib (TSR-011) Datasheet and IC50 Values. MedChemExpress.

  • National Cancer Institute. NCI Drug Dictionary: ALK/TRK Inhibitor TSR-011.

  • PubMed. Phase 1 Trial of Oral TSR-011 in Patients with Advanced Solid Tumours.

Sources

Application Note: Storage, Handling, and Reconstitution Protocols for TSR-011-Isomer (Belizatinib)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous standards for the storage, handling, and solubilization of TSR-011 (Belizatinib) , specifically focusing on the preservation of its active isomeric form. TSR-011 is a potent, dual-action ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) inhibitor.[1][2][3] Due to its specific stereochemical configuration (involving a trans-1,4-cyclohexyl moiety and a chiral piperidine substituent), maintaining isomeric purity is critical for reproducible biological data.[1] This protocol is designed for researchers requiring high-fidelity control over compound integrity in drug development and mechanistic studies.[1]

Physicochemical Profile

TSR-011 is a complex small molecule with specific solubility and stability characteristics.[1] The "isomer" designation typically refers to the biologically active trans-isomer, which must be protected from conditions that could induce epimerization or oxidative degradation.

PropertySpecificationNotes
Compound Name TSR-011 (Belizatinib)
CAS Number 1357920-84-3
Molecular Formula C₃₃H₄₄FN₅O₃
Molecular Weight 577.73 g/mol
Appearance White to off-white solid powder
Chirality Contains chiral centers (cyclohexyl & piperidine)Critical: Avoid strong acids/bases to prevent racemization.[1][4]
Solubility (DMSO) ~60–100 mg/mL (Active)Hygroscopic DMSO reduces solubility.[1]
Solubility (Ethanol) ~65 mg/mL
Solubility (Water) InsolubleDo not use aqueous buffers for initial reconstitution.[1]

Storage Protocols: Preserving Isomeric Integrity

Solid Powder Storage

The solid state offers the highest stability, provided moisture and light are strictly controlled.

  • Temperature: Store at -20°C for long-term stability (up to 3 years). For ultra-long-term archiving, -80°C is preferred.[1][5]

  • Desiccation: The piperidine moiety and amide bonds make the compound susceptible to hydrolysis. Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).[1]

  • Light Protection: Store in amber vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[1]

Solubilized Stock Solutions

Once dissolved, the kinetic stability of TSR-011 decreases significantly.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Temperature:

    • -80°C: Recommended for storage > 1 week (Stable for ~6 months).

    • -20°C: Acceptable for < 1 month.[1]

    • 4°C: Avoid. DMSO freezes at ~19°C; cycling between liquid/solid at 4°C causes micro-precipitation and concentration gradients.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Aliquot stocks immediately after preparation to avoid repeated cycling.

Handling & Reconstitution Protocol

Safety (EHS)
  • Hazard Class: Irritant; Suspected Reproductive Toxin.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.[1]

  • Containment: All weighing and solubilization must occur within a certified chemical fume hood.

Reconstitution Workflow

Objective: Create a 10 mM Stock Solution.

  • Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 15–30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the desired amount (e.g., 5.78 mg) into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If using a stored bottle of DMSO, verify it has not absorbed water. Water content >0.5% in DMSO can cause TSR-011 to precipitate or degrade.[1]

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.

    • Caution: Do not heat above 30°C, as thermal energy can accelerate oxidative degradation of the piperidine ring [1].

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the handling process to ensure data integrity.

TSR011_Handling Start TSR-011 Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccated, 30 mins) Start->Equilibrate Prevent Condensation Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent In Fume Hood Dissolve Vortex/Sonicate (Max 30°C) Solvent->Dissolve QC_Check Visual Inspection (Clear Solution?) Dissolve->QC_Check Aliquot Aliquot & Store (-80°C) QC_Check->Aliquot Yes Fail Re-Sonicate or Check DMSO Quality QC_Check->Fail Precipitate Visible Fail->Dissolve Retry

Figure 1: Step-by-step reconstitution logic for TSR-011 to minimize degradation and precipitation risks.

Quality Control & Validation

To ensure the "isomer" integrity has not been compromised (e.g., via epimerization or degradation), a periodic QC check is recommended, especially for stocks stored >6 months.

Verification Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Single peak >98% area. The appearance of a "shoulder" or split peak often indicates isomerization or hydrolysis [2].

Biological Application Notes

When using TSR-011 in cellular assays (e.g., ALK+ NSCLC lines like H3122):

  • Dilution: Perform serial dilutions in culture medium immediately before use.

  • Precipitation Risk: Do not exceed 0.5% final DMSO concentration in the cell culture well. TSR-011 is highly hydrophobic; rapid addition to aqueous media can cause "crashing out."[1]

    • Protocol: Dilute the DMSO stock 1:100 into an intermediate buffer (or serum-free media) with vigorous mixing, then transfer to the final well.

References

  • Guide to Pharmacology. Belizatinib Ligand Entry (ID: 10474). IUPHAR/BPS. Retrieved from [Link][1]

  • PubChem. Belizatinib Compound Summary (CID 57345941).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

Solvent Compatibility and Dilution Guide: TSR-011 (Belizatinib) & Isomers

[1]

Abstract

This Application Note provides a rigorous technical framework for the solubilization, handling, and dilution of TSR-011 (Belizatinib) and its specific stereoisomers.[1] TSR-011 is a potent, dual ALK/TRK inhibitor with significant lipophilicity (cLogP ~4.6).[1] Improper solvent choice or dilution sequences can lead to compound precipitation ("crashing out"), experimental variability, or stereochemical degradation.[1] This guide synthesizes physicochemical data with field-proven protocols to ensure data integrity in both in vitro enzymatic/cellular assays and in vivo pharmacokinetic studies.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular nature of TSR-011 is the prerequisite for successful formulation. As a multi-ring, nitrogen-rich small molecule, it exhibits characteristics of a lipophilic weak base.[1]

Key Properties
PropertyValue / DescriptionImplication for Handling
Compound Name TSR-011 (Belizatinib)Active ALK/TRK inhibitor.[1][2][3][4][5]
Molecular Weight ~595.7 g/mol Moderate MW; dissolution kinetics may be slow.[1]
Solubility (DMSO) High (~30–50 mg/mL)Primary Solvent. Ideal for stock solutions.[1]
Solubility (Ethanol) Moderate (< 10 mg/mL)Secondary solvent; use only if DMSO is contraindicated.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Risk Zone. Direct dilution into water causes precipitation.[1]
Stereochemistry Chiral (Isomer-specific)Avoid extreme pH (>10 or <2) to prevent racemization.[1]
The "Crash-Out" Phenomenon

TSR-011 is hydrophobic.[1] When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the local solvent environment shifts rapidly from organic to aqueous. This causes the compound to form micro-precipitates that are often invisible to the naked eye but will drastically reduce the effective concentration and scatter light in optical assays.

The Solution: Use an Intermediate Dilution Step or a surfactant-enriched buffer (e.g., 0.1% Tween-80) to smooth the transition.[1]

Solvent Compatibility Matrix

This matrix guides the selection of solvents based on the experimental application.

Solvent / VehicleCompatibility RatingApplication Context
DMSO (Anhydrous) Excellent ([1]★★★★★) Stock Preparation. Cryopreservation at -20°C.
DMF Good (★★★★)Alternative stock solvent; harder to remove than DMSO.[1]
Ethanol (100%) Moderate ([1]★★)Limited solubility; prone to evaporation errors.[1]
PBS / Media Poor ([1]★)Only for final working concentrations (< 10 µM).[1]
PEG-400 / Tween-80 Very Good ([1]★★★★)In Vivo Formulation. Solubilizing excipients.[1]
Corn Oil Good ([1]★★★)Alternative for oral gavage (suspension/emulsion).[1]

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (10 mM)

Target: Create a stable, high-concentration stock for long-term storage.[1]

  • Calculate Mass: For 10 mL of 10 mM stock:

    
    
    Example:
    
    
    .[1]
  • Weighing: Weigh the TSR-011 powder into a glass amber vial (plastic can leach extractables in DMSO).

  • Solubilization: Add 100% Anhydrous DMSO .

    • Critical: Do not use "wet" DMSO.[1] Water content >0.1% promotes hydrolysis over months.[1]

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.

Protocol B: Serial Dilution for IC50 Assays (Cellular)

Target: Generate a dose-response curve without precipitation shock.

The "DMSO-Balancing" Method: This method ensures every well has the exact same final DMSO concentration (e.g., 0.1%), preventing solvent toxicity artifacts.

  • Compound Plate (100% DMSO): Prepare 3-fold serial dilutions of TSR-011 in a polypropylene plate using 100% DMSO .

    • Well 1: 10 mM Stock.[1]

    • Well 2: 3.33 mM (Transfer from Well 1 + DMSO).[1]

    • ...

  • Intermediate Plate (Media + DMSO): Transfer a small volume (e.g., 2 µL) from the Compound Plate into a deep-well plate containing 198 µL of culture media.

    • Result: 100x dilution.[1] DMSO is now 1%.[1] Compound is at 100 µM (max).[1]

    • Mix immediately to prevent precipitation.[1]

  • Assay Plate (Cells): Transfer 10 µL from the Intermediate Plate into the Assay Plate containing 90 µL of cells.

    • Final: DMSO = 0.1%.[1] Max Compound = 10 µM.[1]

Protocol C: In Vivo Formulation (Oral Gavage)

Target: Solubilize TSR-011 for animal dosing (e.g., 30 mg/kg).[1] Aqueous suspensions often fail to deliver consistent bioavailability for this compound.[1]

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Water.[1]

  • Step 1 (Solvent): Dissolve TSR-011 powder in DMSO (5% of final volume). Vortex until clear.

  • Step 2 (Co-solvent): Add PEG-400 (40% of final volume).[1] Vortex.

  • Step 3 (Surfactant): Add Tween-80 (5% of final volume).[1] Vortex. Solution should be clear and viscous.[1]

  • Step 4 (Aqueous): Slowly add Water (50% of final volume) while vortexing continuously.

    • Note: The solution may turn slightly milky (emulsion) or remain clear.[1] If it precipitates into large chunks, sonicate.[1] If a stable suspension forms, it is acceptable for oral gavage (p.o.), but not intravenous (i.v.).[1]

Visual Workflows

Solubility Decision Tree

This logic flow ensures you choose the correct solvent system based on your specific end-point.[1]

SolubilityLogicStartStart: TSR-011 SolidAppTypeSelect ApplicationStart->AppTypeInVitroIn Vitro (Cells/Enzyme)AppType->InVitroInVivoIn Vivo (Animal)AppType->InVivoStockPrepPrepare 10mM Stockin 100% DMSOInVitro->StockPrepVehicleFormulate Vehicle:5% DMSO / 40% PEG400 / 5% Tween80InVivo->VehicleDirectAqDirect to Aqueous?(Risk: Precipitation)StockPrep->DirectAqNOInterMedIntermediate Dilution(Media/Buffer)StockPrep->InterMedYESAssayFinal Assay(DMSO < 0.1%)InterMed->AssayDosingOral Gavage(Stable Suspension/Soln)Vehicle->Dosing

Figure 1: Decision matrix for solubilizing TSR-011 based on experimental intent.

Serial Dilution Workflow (IC50)

A visualization of the "DMSO-Balancing" technique to avoid experimental artifacts.

DilutionProtocolStock10mM Stock(100% DMSO)Step1Step 1: Serial Dilution(Plate A: 100% DMSO)Stock->Step1DiluteStep2Step 2: 1:100 Transfer(Plate B: Media + 1% DMSO)Step1->Step22µL into 198µLStep3Step 3: 1:10 Transfer(Plate C: Cells + 0.1% DMSO)Step2->Step310µL into 90µL

Figure 2: Step-by-step dilution cascade to maintain solubility and constant DMSO background.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>50 µM) or rapid addition.[1]Use the "Intermediate Plate" method (Protocol B).[1] Sonicate media after addition.[1]
Inconsistent IC50 Evaporation of DMSO in stock plate.Seal plates immediately.[1] Use fresh tips for every transfer.
Compound Degradation Freeze-thaw cycles or moisture ingress.[1]Aliquot stocks.[1] Use anhydrous DMSO.[1] Store with desiccant.
Stereochemical Drift Exposure to strong acids/bases.[1]Maintain pH 6.0–8.[1]0. Avoid aggressive vortexing in non-buffered water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57329726, TSR-011-isomer. Retrieved from [Link]

  • Weiss, G. J., et al. (2019). A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer.[1][3] Retrieved from [Link][1]

  • Li, P., & Zhao, L. (2014). Developing Early Formulations: Practice and Perspective.[1] International Journal of Pharmaceutics (General reference for Kinase Inhibitor formulation vehicles).[1]

Troubleshooting & Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges of Novel Small Molecules (e.g., TSR-011-isomer)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling poorly soluble research compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving their compounds, exemplified here as "TSR-011-isomer," in aqueous buffers for experimental use. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: The Investigator's Funnel - A Systematic Approach to Solubility Troubleshooting

When a compound like TSR-011-isomer fails to dissolve, the challenge is to find a formulation that is compatible with your experimental system without altering the compound's activity. The key is to start with the simplest, least-interfering methods and escalate only as needed. This "Investigator's Funnel" approach saves time, resources, and preserves the integrity of your results.

G cluster_0 Phase 1: Characterization & Simple Methods cluster_1 Phase 2: Advanced Formulation Strategies cluster_2 Phase 3: Final Formulation & Verification A Start: Undissolved TSR-011-isomer in Aqueous Buffer B Step 1: Physicochemical Assessment (pKa, logP, crystal structure) A->B Understand the 'Why' C Step 2: pH Adjustment (For ionizable compounds) B->C Is the compound ionizable? D Step 3: Co-Solvent Screening (e.g., DMSO, Ethanol) C->D If pH adjustment is insufficient/incompatible G Step 6: Solubility Quantification (Kinetic vs. Thermodynamic) C->G E Step 4: Surfactant Micelle Solubilization (e.g., Tween 80, Polysorbate 20) D->E If co-solvent levels are too high or cause precipitation D->G F Step 5: Cyclodextrin Encapsulation (e.g., HP-β-CD, SBE-β-CD) E->F Alternative to surfactants, different mechanism F->G Once a promising formulation is found H End: Solubilized TSR-011-isomer for Assay G->H Proceed to experiment

Caption: The Investigator's Funnel for solubility troubleshooting.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My initial stock of TSR-011-isomer in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why?

This is a classic case of a compound "crashing out" of solution and is the most common solubility issue.

  • Causality: Dimethyl sulfoxide (DMSO) is a very strong organic solvent capable of dissolving many hydrophobic molecules. Your 10 mM stock in 100% DMSO is stable. However, when you dilute this into an aqueous buffer (e.g., PBS), you are drastically changing the solvent environment. The high dielectric constant of water makes it a poor solvent for your likely hydrophobic compound, and the DMSO concentration is now too low to keep it dissolved. The compound then precipitates out of this "anti-solvent" mixture.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: The most common reason for precipitation is too high a final concentration of the compound for the allowed DMSO percentage. Try lowering the final concentration of TSR-011-isomer in your assay.

    • Increase the Final DMSO Concentration: Check if your assay can tolerate a higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%). However, be aware that DMSO can have biological effects on its own at concentrations as low as 0.1%.

    • Use a Different Co-Solvent: Some compounds are more soluble in other co-solvents like ethanol or PEG 400. Note that these also have their own potential for cellular toxicity.

    • Change the Order of Addition: Try adding the DMSO stock to a small volume of buffer first, vortexing, and then adding the rest of the buffer. This can sometimes help keep the compound in a transiently supersaturated state.

FAQ 2: What is the difference between kinetic and thermodynamic solubility, and which one do I need?

Understanding this distinction is critical for designing and interpreting your experiments.

  • Kinetic Solubility: This measures the solubility of a supersaturated solution, typically generated by diluting a high-concentration stock (like your DMSO stock) into an aqueous buffer. It reflects the concentration at which a compound will precipitate out of solution over a short period (e.g., 1-2 hours). This is often what is most relevant for in vitro screening assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-48 hours) until the concentration of the dissolved compound is stable. This value is crucial for later stages of drug development, such as formulation for in vivo studies.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material High-concentration stock in organic solventSolid (crystalline) compound
Measurement Time Short (e.g., 1.5 - 2 hours)Long (e.g., 24 - 48 hours)
Relevance High-throughput screening, in vitro assaysPre-formulation, in vivo studies
Typical Value Generally higher than thermodynamic solubilityThe "true" equilibrium solubility
FAQ 3: Can I use pH to improve the solubility of TSR-011-isomer?

Yes, if your compound has an ionizable group (an acidic or basic functional group).

  • Mechanism: The solubility of an ionizable compound is highly dependent on the pH of the solution relative to its pKa (the pH at which 50% of the compound is ionized).

    • For a basic compound: Solubility increases as the pH is lowered below its pKa, because the compound becomes protonated (charged).

    • For an acidic compound: Solubility increases as the pH is raised above its pKa, because the compound becomes deprotonated (charged). The charged form of a molecule is generally much more soluble in water than the neutral form.

  • Protocol: pH-Dependent Solubility Screen

    • Determine the pKa: If not known, this can be predicted using software (e.g., MarvinSketch, ACD/Labs) or determined experimentally.

    • Prepare Buffers: Create a series of buffers with pH values spanning the pKa of your compound (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

    • Add Compound: Add a known amount of TSR-011-isomer solid to each buffer to create a slurry.

    • Equilibrate: Shake or rotate the samples at a constant temperature for 24 hours.

    • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Analyze: Plot the measured solubility against the buffer pH to find the optimal pH for dissolution.

    Caution: Ensure that the chosen pH is compatible with your biological assay and does not degrade the compound.

Part 3: Advanced Solubilization Protocols

If co-solvents and pH adjustments are insufficient, more advanced formulation strategies may be required.

Protocol 1: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.

G cluster_0 A TSR-011-isomer (Hydrophobic) C Soluble Complex A->C Encapsulation B Cyclodextrin B->C

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used due to their high water solubility and low toxicity.

  • Step-by-Step Method:

    • Prepare Cyclodextrin Stock: Prepare a high-concentration stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

    • Add Compound: Weigh out the solid TSR-011-isomer and add it to the cyclodextrin solution.

    • Facilitate Complexation: Vortex vigorously and/or sonicate the mixture. Gentle heating (e.g., to 40°C) can sometimes accelerate the process, but stability must be confirmed.

    • Equilibrate: Allow the mixture to rotate at room temperature for 24-48 hours to ensure maximum complexation.

    • Remove Undissolved Compound: Centrifuge at high speed (e.g., >14,000 rpm) for 30 minutes to pellet any remaining undissolved solid.

    • Filter and Quantify: Carefully remove the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining particulates. Quantify the concentration of TSR-011-isomer in the filtrate.

References

  • Kinetic and Thermodynamic Solubility: A Detailed Guide. Analyst. [Link]

  • The Henderson-Hasselbalch Equation and Its Applications. Chemistry LibreTexts. [Link]

  • Cyclodextrins: a comprehensive review on their use in drug delivery systems. Journal of Pharmaceutical Sciences. [Link]

Technical Support Center: Stereochemical Integrity of TSR-011

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of TSR-011. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of the synthetic process: preventing the racemization of the TSR-011 isomer. Maintaining stereochemical purity is paramount for ensuring the desired pharmacological activity and safety profile of this dual ALK and TRK inhibitor.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to help you maintain the stereochemical integrity of your compound throughout its synthesis.

Understanding Racemization in the Context of TSR-011 Synthesis

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[4][5] In the synthesis of complex molecules like TSR-011, which likely contains one or more chiral centers, certain reaction conditions can inadvertently lead to the loss of the desired stereochemistry. This can occur through the formation of planar, achiral intermediates such as enolates or carbocations.[5] The subsequent reaction of these intermediates can proceed from either face with equal probability, leading to a racemic mixture.[5]

The primary concern during the synthesis of a specific TSR-011 isomer is the potential for epimerization at a key stereocenter, particularly at a carbon atom alpha to a carbonyl group or other acidifying feature. Basic or acidic conditions, as well as elevated temperatures, can facilitate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: At which steps of a typical kinase inhibitor synthesis am I most likely to encounter racemization?

A1: Racemization is most probable during steps that involve the formation of a stabilized carbanion or carbocation adjacent to a stereocenter. For a molecule like TSR-011, this could include:

  • Deprotonation events: Using a strong base to form an enolate for an alkylation or aldol reaction.

  • Substitution reactions: Particularly those proceeding through an SN1-type mechanism where a planar carbocation intermediate is formed.[6]

  • Protracted reaction times or elevated temperatures: Even mildly acidic or basic conditions can lead to racemization over time, especially with heating.[7]

Q2: What are the initial signs that I might have a racemization issue?

A2: The first indication of racemization is often a discrepancy in the analytical data of your product. This can manifest as:

  • Chiral HPLC analysis: The appearance of a second peak corresponding to the undesired enantiomer or diastereomer.

  • NMR spectroscopy: You may observe peak doubling or broadening in the 1H or 13C NMR spectra, especially for signals near the affected stereocenter.

  • Optical rotation: A decrease in the specific rotation of your purified material compared to the expected value for the pure enantiomer.

Q3: Can my choice of solvent influence the degree of racemization?

A3: Absolutely. The polarity of the solvent can significantly impact the stability of charged intermediates that may lead to racemization.[8][9] Aprotic polar solvents can stabilize charged intermediates, potentially increasing the rate of racemization. Conversely, nonpolar solvents may suppress the formation of these intermediates.[9] It is crucial to select a solvent that provides good solubility for your reactants while minimizing the potential for racemization.[8][10]

Troubleshooting Guides

Issue 1: Unexpected Diastereomer Formation During a Base-Mediated Alkylation Step

You are performing a crucial C-C bond formation step to introduce a side chain, and your chiral HPLC analysis reveals a significant amount of the undesired diastereomer.

Potential Causes and Solutions:

Parameter Potential Cause of Racemization Recommended Action Rationale
Base The base is too strong or sterically unhindered, leading to prolonged existence of the enolate intermediate.Switch to a bulkier, non-nucleophilic base such as LDA or LiHMDS. Use the base in a stoichiometric amount.A bulkier base can favor deprotonation at a specific site and may form a more stable, chelated enolate that is less prone to racemization.
Temperature The reaction is being run at too high a temperature, providing sufficient energy for the enolate to equilibrate.[9]Perform the deprotonation and alkylation at a low temperature (e.g., -78 °C).Lower temperatures decrease the rate of racemization by limiting the thermal energy available for bond rotation and inversion.[9]
Solvent The solvent is overly stabilizing the enolate, allowing for a longer lifetime and increased chance of racemization.Consider switching from a highly polar aprotic solvent like DMF or DMSO to a less polar option such as THF or diethyl ether.Less polar solvents can reduce the lifetime of the reactive enolate intermediate, favoring a rapid and stereospecific reaction.[8]
Addition Order Slow addition of the electrophile allows the enolate to sit for an extended period, increasing the risk of racemization.Add the electrophile to the pre-formed enolate solution at low temperature.This ensures that the reactive enolate is consumed as it is formed, minimizing the time it has to racemize.

Troubleshooting Workflow:

start Racemization Detected in Alkylation base Optimize Base start->base chiral_hplc Analyze by Chiral HPLC base->chiral_hplc e.g., LDA, LiHMDS temp Lower Temperature temp->chiral_hplc e.g., -78°C solvent Change Solvent solvent->chiral_hplc e.g., THF addition Modify Addition Order addition->chiral_hplc e.g., rapid addition chiral_hplc->temp <95% d.e. chiral_hplc->solvent <95% d.e. chiral_hplc->addition <95% d.e. success Racemization Suppressed chiral_hplc->success >95% d.e. fail Racemization Persists chiral_hplc->fail <95% d.e.

Caption: Troubleshooting workflow for base-mediated alkylation.

Issue 2: Loss of Enantiomeric Purity During a Deprotection Step

You have successfully synthesized a key intermediate with high enantiomeric excess (ee), but after a deprotection step (e.g., removal of a Boc or Cbz group), you observe a significant drop in the ee.

Potential Causes and Solutions:

Parameter Potential Cause of Racemization Recommended Action Rationale
Reagent The deprotection reagent is too harsh, creating acidic or basic conditions that promote racemization.For acid-labile groups, consider milder acids (e.g., p-toluenesulfonic acid) or shorter reaction times. For hydrogenolysis, ensure the catalyst is neutral.Milder conditions are less likely to cause unwanted side reactions, including racemization.
Temperature The deprotection is being performed at an elevated temperature.Conduct the deprotection at room temperature or below, if the reaction kinetics allow.As with other steps, lower temperatures will slow the rate of racemization.[9]
Work-up The work-up procedure is exposing the unprotected, and potentially more labile, product to harsh pH conditions for an extended period.Neutralize the reaction mixture promptly and carefully. Minimize the time the product spends in aqueous acidic or basic solutions.The unprotected product may have a more acidic proton, making it more susceptible to racemization.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric excess of a chiral intermediate in the synthesis of TSR-011.[11]

Materials:

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

  • Sample of your chiral intermediate

  • Racemic standard of the intermediate (if available)

Procedure:

  • Prepare the mobile phase: A typical mobile phase for chiral separations is a mixture of hexane and a polar alcohol like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.

  • Equilibrate the column: Flush the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Prepare the sample: Dissolve a small amount of your intermediate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Inject the sample: Inject 5-10 µL of the sample onto the column.

  • Analyze the chromatogram: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The two enantiomers should have different retention times.

  • Calculate the enantiomeric excess: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[11]

Protocol 2: Small-Scale Reaction Condition Screening for Minimizing Racemization

Before committing to a large-scale reaction, it is prudent to screen various conditions to identify those that minimize racemization.

Procedure:

  • Set up a parallel array of small-scale reactions (e.g., in vials or a multi-well plate).

  • Vary one parameter at a time (e.g., base, solvent, temperature) across the array while keeping all other conditions constant.

  • After the reactions are complete, quench them and take a small aliquot from each for chiral HPLC analysis.

  • Compare the enantiomeric excess for each reaction condition to identify the optimal parameters.

Visualization of Racemization Mechanism

cluster_0 Racemization via Enolate Intermediate R_enantiomer (R)-Enantiomer (Chiral) enolate Planar Enolate (Achiral) R_enantiomer->enolate + Base - H+ enolate->R_enantiomer + H+ (Top face attack) S_enantiomer (S)-Enantiomer (Chiral) enolate->S_enantiomer + H+ (Bottom face attack)

Caption: Mechanism of racemization via a planar enolate intermediate.

By carefully controlling reaction conditions and monitoring the stereochemical purity of your intermediates, you can successfully synthesize the desired TSR-011 isomer with high enantiomeric purity. Should you encounter persistent issues with racemization, we encourage you to contact our technical support team for further assistance.

References

  • Lin, C. C., et al. (2019). A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer, 121(3), 223–230. [Link]

  • Chi, C., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. PMC, 6738096. [Link]

  • Institut national du cancer. (n.d.). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. Retrieved from [Link]

  • UCL Discovery. (n.d.). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. Retrieved from [Link]

  • Ashenhurst, J. (2012, May 23). What's a Racemic Mixture? Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Li, Z., et al. (2025). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. PMC. [Link]

  • Viedma, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(5), 2917–2924. [Link]

  • Evans, D. A., et al. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Durie, A. J., et al. (2025). Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. ResearchGate. [Link]

  • Sánchez, F. G., et al. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Baltzer, L., et al. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]

  • Royal Society of Chemistry. (n.d.). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • American Chemical Society. (2022, December 19). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Explained. (2022, March 15). Isomers Overview [Video]. YouTube. [Link]

  • University of Birmingham. (n.d.). Research Fellow in Sustainable Polymer Synthesis. Retrieved from [Link]

  • American Chemical Society. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Journal of the American Chemical Society. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. Retrieved from [Link]

  • Real Chemistry. (2022, February 4). How to identify cis and trans isomers [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 10). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]

  • ClinicalTrials.gov. (n.d.). A Phase I/IIa Open-Label, Dose Escalation and Cohort Expansion Trial of Oral TSR-011 in Patients With Advanced Solid Tumors and Lymphomas. Retrieved from [Link]

  • American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Journal of the American Chemical Society. (n.d.). Solvent Effects in the Racemization of 2,2′-Dimethoxy-6,6′-Dicarboxy-biphenyl and its Derivatives. [Link]

  • ResearchGate. (2025, August 5). Racemization behavior of L,L-lactide during heating. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • Agilent. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). β Alanine Modulates the Activity and Stability of Peroxiredoxin 6: A Biochemical and Mechanistic Study. Retrieved from [Link]

  • American Chemical Society. (2022, February 9). Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. Organic Process Research & Development. [Link]

  • Organic Chemistry Explained. (2019, September 24). Types of Isomers and How to Classify Them [Video]. YouTube. [Link]

  • Allery Chemistry. (2022, March 25). ALL types of ISOMERISM in A level Organic Chemistry from ONE formula!? [Video]. YouTube. [Link]

  • Nature. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

Sources

troubleshooting low yield in TSR-011-isomer isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: TSR-011 Isomer Isolation

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This guide addresses a critical challenge in the development of TSR-011: unexpectedly low yields during the isolation of the desired therapeutic isomer. As TSR-011 is a chiral molecule, achieving high purity and yield of the target enantiomer is paramount for clinical success and regulatory approval. This document provides a structured, in-depth troubleshooting framework based on established principles of stereochemistry, chromatography, and compound stability.

For the context of this guide, we will model TSR-011 as a compound with a single chiral center, leading to an R- and an S-enantiomer. The troubleshooting logic presented here is broadly applicable to the separation of chiral isomers and can be adapted to other separation challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial steps to take when encountering low yield of the desired TSR-011 isomer.

Question 1: My chiral HPLC/SFC separation shows good resolution between the R- and S-isomers, but the yield of my target S-isomer is consistently below 50% from a racemic mixture. What is the most likely cause?

Answer: When starting with a 50/50 racemic mixture, a yield of less than 50% for one isomer after separation points to one of three primary issues:

  • On-Column or Post-Collection Racemization: The desired S-isomer may be converting back into the R-isomer during the separation process or after collection. This is common for compounds with an acidic proton at the chiral center, which can be abstracted and re-protonated, leading to inversion of the stereocenter.

  • Compound Degradation: The separation conditions (e.g., mobile phase pH, temperature, exposure to light) may be causing the TSR-011 molecule itself to degrade. This would result in a loss of total material, affecting the yield of both isomers.

  • Physical Loss During Collection: Issues with the fraction collection system, such as incorrect timing, detector-to-collector delay, or sample precipitation, can lead to significant loss of the collected isomer.

The following workflow provides a logical path to diagnose this issue.

G A Start: Low Yield (<50%) of S-Isomer B Is total recovery (R + S + impurities) significantly less than 100%? A->B C Investigate Compound Degradation (See Protocol 2) B->C  Yes D Investigate Racemization (See Protocol 1) B->D  No H Issue is likely chemical instability. C->H E Analyze post-collection eluent. Is S-isomer present? D->E F Optimize Fraction Collection: - Check delay volume - Ensure solubility in collection vial - Clean collection system E->F  No G Issue is likely physical loss. E->G  Yes F->G G A Start: Suspected Degradation B Perform Mass Balance Analysis (Protocol 2, Steps 1-3) A->B C Is total peak area (R+S+new peaks) significantly < baseline? B->C D Are new peaks (degradants) observed in the chromatogram? B->D F Irreversible binding to stationary phase is likely. Consider a different column chemistry. C->F  Yes G No evidence of degradation. Re-evaluate racemization or physical loss. C->G  No E Degradation is confirmed. Proceed to mitigation. D->E  Yes D->G  No H Perform Forced Degradation Study to identify degradants and degradation pathway. E->H

Validation & Comparative

Comparative Guide: Stereochemical Purity Confirmation of TSR-011 (Ensartinib) via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for confirming the stereochemical purity of TSR-011 (Ensartinib) utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, specifically distinguishing the active eutomer from its distomer.

Verdict: While Chiral HPLC remains the gold standard for quantitating trace impurities (<0.5%), Chiral Solvating Agent (CSA) NMR offers a superior, rapid-response alternative for in-process control and structural validation during early-phase development. This guide outlines a self-validating NMR protocol using Pirkle-type CSAs to resolve the chiral center located at the 1-(2,6-dichloro-3-fluorophenyl)ethoxy moiety.

Part 1: Technical Context & Strategic Comparison

The Stereochemical Challenge of TSR-011

TSR-011 (Ensartinib) is a potent ALK/TRK inhibitor. Its pharmacological activity is tightly bound to the chirality of the ethoxy bridge connecting the aminopyridazine core to the di-halo-phenyl ring.

  • Target: Anaplastic Lymphoma Kinase (ALK).[1][2][3]

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee%). The spatial arrangement dictates the molecule's ability to fit into the ATP-binding pocket of the kinase.

  • Risk: Inaccurate stereochemistry can lead to significant drops in potency (IC50 shifts) or off-target toxicity.

Comparative Analysis: NMR vs. Alternatives

The following table contrasts the three primary methods for stereochemical confirmation.

FeatureNMR (CSA Method) Chiral HPLC/SFC X-Ray Crystallography
Primary Utility Structural diagnostics, rapid purity checks (>95% ee).Quantitation of trace impurities (<0.1% ee).[4]Absolute configuration determination.
Sample Prep Minimal (Dissolve & Shoot).High (Column screening, mobile phase optimization).Very High (Single crystal growth required).
Throughput High (<10 min/sample).Low to Medium (20-45 min/run).Very Low (Days to Weeks).
Destructive? No (Sample recoverable).No (But requires solvent evaporation).No.
Cost Low (Solvent/CSA).[5]High (Chiral Columns: $1k+ each).High (Instrument time/Expertise).[6][7]
Limit of Detection ~1% minor enantiomer.[4]<0.1% minor enantiomer.[4]N/A (Qualitative).

Part 2: The NMR Methodology (Self-Validating Protocol)

Principle: Chiral Solvating Agents (CSAs)

Standard NMR solvents (CDCl₃, DMSO-d₆) are achiral; enantiomers appear identical. To differentiate them, we introduce a chiral environment using a Chiral Solvating Agent (CSA) .

  • Recommended CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

  • Mechanism: The CSA forms transient diastereomeric complexes with the TSR-011 enantiomers via hydrogen bonding (specifically at the aminopyridazine nitrogen or the ether oxygen).

  • Result: This induces "chemical shift non-equivalence" (

    
    ), splitting the signals of the enantiomers.
    
Experimental Workflow

The following protocol is designed to be self-validating . You do not rely on literature values; you establish the separation in your own tube.

Step 1: Baseline Acquisition
  • Dissolve 5-10 mg of TSR-011 sample in 0.6 mL CDCl₃ .

  • Acquire a standard ¹H NMR spectrum (16 scans).

  • Target Signal: Identify the methine proton (–CH–) of the ethoxy group (typically

    
     6.0–7.0 ppm region) or the aromatic protons on the pyridazine ring. These are closest to the chiral center and will show the largest split.[8]
    
Step 2: The "Racemate Spike" (Validation)

Crucial Step: To confirm the method works, you must artificially create a mixture if you possess a pure sample, or use a racemic standard.

  • Take a small aliquot of your sample.

  • Add 2-3 equivalents of the CSA (Pirkle Alcohol).

  • Acquire ¹H NMR.[7]

  • Observation: Look for peak splitting. If the methine quartet splits into two distinct signals, the method is valid.

    • Note: If no split is observed, increase CSA concentration or switch to a stronger complexing agent like (R)-BINOL.

Step 3: Purity Determination[9]
  • Prepare the actual test sample (TSR-011 analyte + 3-5 eq. CSA).[10]

  • Acquire ¹H NMR (increase scans to 64 or 128 for better S/N ratio on minor impurities).

  • Integration: Integrate the major peak (Eutomer) and the minor peak (Distomer).

Part 3: Data Analysis & Interpretation

Calculating Enantiomeric Excess (ee%)

The enantiomeric excess is calculated directly from the integration values of the split signals.



Example Data Table:

Signal AssignmentChemical Shift (

) w/ CSA
Integration AreaInterpretation
Methine (–CH–) Major 6.45 ppm98.5Active Isomer (Eutomer)
Methine (–CH–) Minor 6.48 ppm1.5Inactive Isomer (Distomer)
Result 97.0% ee Pass for Early Phase
Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for confirming TSR-011 purity.

TSR011_NMR_Workflow Start Start: TSR-011 Sample Solubility Dissolve in CDCl3 Start->Solubility Baseline Acquire 1H NMR (No CSA) Solubility->Baseline AddCSA Add 3-5 eq. Pirkle Alcohol (CSA) Baseline->AddCSA CheckSplit Check Methine/Aromatic Region Is splitting observed? AddCSA->CheckSplit Optimize Optimize: 1. Increase CSA conc. 2. Lower Temp (-20°C) 3. Change CSA (BINOL) CheckSplit->Optimize No Split Integrate Integrate Split Peaks CheckSplit->Integrate Peaks Resolved Optimize->AddCSA CalcEE Calculate ee% Integrate->CalcEE Decision ee% > 98%? CalcEE->Decision Pass PASS: Release Lot Decision->Pass Yes Fail FAIL: Repurify (Chiral HPLC) Decision->Fail No

Caption: Figure 1. Self-validating NMR workflow for determining enantiomeric excess of TSR-011 using Chiral Solvating Agents.

Part 4: Troubleshooting & Optimization

If the "Check Split" step fails (peaks overlap), apply these Senior Scientist insights:

  • Temperature Effects: Chiral complexation is driven by weak non-covalent bonds (H-bonding). Lowering the probe temperature (e.g., to 273K or 253K) often stabilizes the complex, significantly increasing peak separation (

    
    ).
    
  • Concentration Gradient: Perform a titration. Start with 1 eq. of CSA and go up to 10 eq. Plot the chemical shift change (

    
    ) vs. concentration to find the optimal ratio.
    
  • Alternative CSAs: If Pirkle Alcohol fails, switch to (R)-BINOL or Mosher's Acid (requires derivatization, but provides definitive absolute configuration).

References

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.[9] Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.[9] Link[9]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Weiss, G. J., et al. (2019). A Phase 1, Open-Label, Dose-Escalation Trial of Oral TSR-011 in Patients With Advanced Solid Tumours and Lymphomas. British Journal of Cancer. Link

  • BenchChem. (2025).[5] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR.[7] BenchChem Comparison Guides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling TSR-011-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary: The "Need-to-Know"

Compound Identity: TSR-011-isomer (Stereoisomer of Belizatinib) Pharmacological Class: Dual ALK (Anaplastic Lymphoma Kinase) and TRK (Tropomyosin Receptor Kinase) Inhibitor.[1] Occupational Exposure Band (OEB): Band 4 (High Potency) Default Hazard Assumption: Reproductive Toxin (Category 1B/2) & Specific Target Organ Toxicant (Cardiotoxicity/Hepatotoxicity).

Critical Directive: As an isomer of a potent kinase inhibitor with nanomolar affinity (IC₅₀ < 1 nM for ALK), you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Do not assume the isomer is biologically inert. In the absence of isomer-specific toxicological data, the Precautionary Principle mandates handling it with the same rigor as the parent compound.

Risk Assessment & Biological Mechanism

To trust the protocol, you must understand the biological threat. TSR-011 is not a simple irritant; it is a systemic signaling disruptor.

Mechanism Biological Target Safety Implication
ALK Inhibition Anaplastic Lymphoma KinaseEmbryo-Fetal Toxicity. ALK signaling is critical for neural development. Inhibition during organogenesis can lead to teratogenicity.[2] Strict pregnancy precautions required.
TRK Inhibition TRKA, TRKB, TRKCNeurotoxicity. TRK receptors maintain neuronal survival. Systemic exposure may cause dizziness, ataxia, or paresthesia.
Off-Target Effects hERG Channel BlockadeQTc Prolongation. Clinical data for TSR-011 indicates potential for cardiac arrhythmia. Inhalation of dust allows rapid systemic absorption, bypassing first-pass metabolism.

The PPE Protocol: Layered Defense System

This protocol uses a "Double-Barrier" approach. The primary barrier is engineering (Biosafety Cabinet); the secondary barrier is your PPE.

A. Respiratory Protection (The Critical Line)
  • Primary Control: All open powder handling must occur inside a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • PPE Requirement:

    • Inside BSC: N95 Respirator (fit-tested) is the minimum redundancy.

    • Outside BSC (Spill/Equipment Failure): Full-face Powered Air Purifying Respirator (PAPR) with P100 cartridges.

B. Dermal Protection (The Permeability Shield)

Kinase inhibitors are lipophilic. If solubilized in DMSO (Dimethyl Sulfoxide), the risk of transdermal absorption increases exponentially because DMSO acts as a penetrant carrier.

  • Gloves: Double-Gloving is Mandatory.

    • Inner Layer: Nitrile (4 mil) – Taped to lab coat cuff.

    • Outer Layer: Nitrile (Extended Cuff, 5-8 mil) – Worn over the sleeve.

    • Protocol: Inspect outer gloves every 30 minutes. Change immediately upon splash contact.

  • Body Covering:

    • Disposable Tyvek® lab coat or coverall (impervious to dusts).

    • Sleeve Covers: Polyethylene/Tyvek sleeve covers are required to bridge the gap between glove and coat during reaching movements.

C. Ocular Protection
  • Standard: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for potent powders due to potential aerosol migration.

Visualization: The Gowning Workflow

The sequence of donning PPE is as critical as the equipment itself. A breach in sequence creates a breach in safety.

GowningProtocol Start Start: Clean Area ShoeCovers 1. Don Shoe Covers (Create Clean Boundary) Start->ShoeCovers HandWash 2. Wash Hands (Remove Surface Oils) ShoeCovers->HandWash InnerGloves 3. Don Inner Nitrile Gloves (Inspect for Pinholes) HandWash->InnerGloves Gown 4. Don Tyvek Lab Coat (Back Fastening) InnerGloves->Gown Mask 5. Don N95/Respirator (Perform Seal Check) Gown->Mask Goggles 6. Don Safety Goggles (Over Mask Straps) Mask->Goggles OuterGloves 7. Don Outer Nitrile Gloves (Extended Cuff over Sleeve) Goggles->OuterGloves Ready Ready for BSC Entry OuterGloves->Ready caption Figure 1: Sequential Donning Procedure for HPAPI Handling

Operational Workflow: From Weighing to Disposal

Step 1: Weighing (The Highest Risk Moment)
  • Static Hazard: TSR-011-isomer powder is likely electrostatic. Static cling can cause "jumping" of powder outside the weigh boat.

  • Control: Use an anti-static gun (ionizer) on the weigh boat and spatula before touching the powder.

  • Technique: Never weigh directly on the balance pan. Use a disposable antistatic weigh boat. Weigh inside the BSC.

Step 2: Solubilization (The DMSO Factor)
  • Solvent: Typically DMSO or DMF.

  • Risk: Once in solution, the compound can penetrate nitrile gloves faster than the solid.

  • Action: If a drop of TSR-011/DMSO solution hits your outer glove, stop immediately . Carefully remove the outer glove, wash the inner glove with soap/water (do not remove inner glove yet), and don a fresh outer glove.

Step 3: Decontamination & Disposal
  • Surface Decon: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Bleach oxidizes the organic structure; Ethanol removes the residue.

  • Waste: All consumables (pipette tips, weigh boats, gloves) must be disposed of in sealed yellow chemotherapy/incineration bags . Do not use standard biohazard bins.

Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove PPE 2. Wash 15 mins (Soap/Water) 3. Do NOT scrub hard Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Flush 15 mins 3. Hold eyelids open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Aid 3. Monitor Cardiac (QTc) Inhale->ActionInhale Report Report to EHS & Occupational Health ActionSkin->Report ActionEye->Report ActionInhale->Report caption Figure 2: Immediate Emergency Response Decision Tree

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66556627, Belizatinib (TSR-011). Retrieved from [Link]

  • Weiss, G. J., et al. (2019). A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas. British Journal of Cancer. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3][4] OSHA Safety and Health Topics.[3][5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: A Guide for the Pharmaceutical Industry. (Industry Standard Reference for OEB Banding).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.